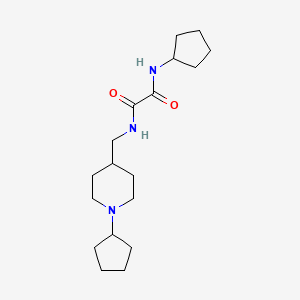

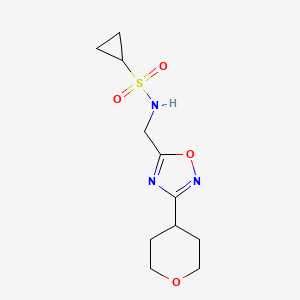

N1-cyclopentyl-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1-cyclopentyl-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide, also known as CPP-115, is a novel GABA aminotransferase (GABA-AT) inhibitor. It is a small molecule that has shown potential in the treatment of various neurological and psychiatric disorders.

Aplicaciones Científicas De Investigación

Polyamine Catabolism and Antitumor Agents

Research into polyamine analogues like N1-ethyl-N11-[(cyclopropyl)methyl]-4,8,-diazaundecane (CPENSpm) highlights the role of polyamine catabolism in inducing programmed cell death (PCD) through oxidative stress, pointing towards potential antitumor applications (Ha et al., 1997).

Protective Effects Against Cardiotoxicity

A study on N-Acetylcysteine's protective effect against cyclophosphamide-induced cardiotoxicity in rats demonstrates the significance of mitigating oxidative and nitrosative stress, which could inform the development of protective agents in chemotherapy (Mansour et al., 2015).

Novel Synthetic Approaches

Innovations in synthetic chemistry, such as the development of a one-pot synthetic approach for the creation of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, reveal methodologies that could be applied to synthesize complex molecules, including the compound of interest (Mamedov et al., 2016).

Antagonists of Human NK1 Receptors

The preparation and evaluation of N-heteroarylpiperidine ether-based human NK1 antagonists for their potential in treating conditions like depression or anxiety might provide insights into receptor-targeted drug development (Ladduwahetty et al., 1996).

Antiproliferative Effects of Gold(III) Compounds

The study of dinuclear gold(III) oxo complexes with bipyridyl ligands as potential cytotoxic and anticancer agents indicates the exploration of metal complexes in cancer therapy, which could be relevant for the structural exploration of N1-cyclopentyl-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide (Casini et al., 2006).

Mecanismo De Acción

Target of Action

The primary target of N1-cyclopentyl-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide is Methionine aminopeptidase . This enzyme plays a crucial role in the removal of the initiator methionine residue from nascent proteins, which is a critical step in protein maturation.

Mode of Action

It is believed to interact with its target, methionine aminopeptidase, and inhibit its function . This inhibition could lead to changes in protein maturation processes, potentially affecting the function of proteins within the cell.

Propiedades

IUPAC Name |

N'-cyclopentyl-N-[(1-cyclopentylpiperidin-4-yl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31N3O2/c22-17(18(23)20-15-5-1-2-6-15)19-13-14-9-11-21(12-10-14)16-7-3-4-8-16/h14-16H,1-13H2,(H,19,22)(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZYBBJSMOMWGDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C(=O)NCC2CCN(CC2)C3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-cyclopentyl-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(5-Pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2946478.png)

![1,7-bis(2-ethoxyethyl)-3-(4-fluorophenyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2946479.png)

![3-(3-oxo-3-(4-(thiophen-3-ylmethyl)piperazin-1-yl)propyl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B2946480.png)

![3-(4-Chlorophenyl)-5-methyl-7-(4-pyridin-2-ylpiperazin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2946483.png)

![Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride](/img/structure/B2946485.png)

![[6-(4-Methylpiperazin-1-YL)pyridazin-3-YL]methanamine;2hcl](/img/structure/B2946489.png)